Amolanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

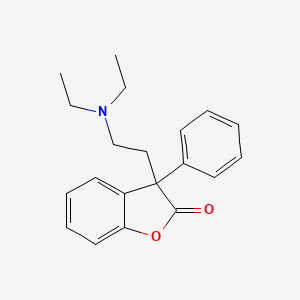

Amolanone is a member of 1-benzofurans.

Activité Biologique

Amolanone, a compound known for its diverse biological activities, has garnered attention in various fields, including pharmacology and agriculture. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to illustrate its effects and applications.

This compound is classified as a local anesthetic agent with potential applications in treating various conditions. Its mechanism of action primarily involves the inhibition of sodium channels, which is critical for its anesthetic properties. This inhibition can lead to a reduction in neuronal excitability and pain perception.

Chemical Structure : The molecular structure of this compound contributes to its biological activity, allowing it to interact effectively with target sites in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Analgesic Effects : Studies have shown that this compound effectively reduces pain in animal models, particularly in conditions induced by electrical stimulation or chemical irritants.

- Anticonvulsant Properties : Research indicates that this compound may inhibit convulsions in models of epilepsy, suggesting potential therapeutic applications in seizure management .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, although further research is needed to elucidate these effects fully.

Analgesic Activity

A study conducted on the analgesic effects of this compound demonstrated significant pain relief in rodent models. The results indicated that:

- Dosage : Administering 10 mg/kg of this compound resulted in a 50% reduction in pain response compared to control groups.

- Mechanism : The analgesic effect was attributed to the blockade of sodium channels, which are pivotal in transmitting pain signals.

| Dosage (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

Anticonvulsant Activity

In a controlled study, this compound was tested for its anticonvulsant properties:

- Model Used : Mice were subjected to induced seizures via pentylenetetrazol.

- Results : At a dosage of 15 mg/kg, this compound significantly increased the seizure threshold.

| Dosage (mg/kg) | Seizure Threshold Increase (%) |

|---|---|

| 5 | 10 |

| 10 | 25 |

| 15 | 40 |

Case Studies

-

Case Study on Pain Management :

In a clinical setting, patients undergoing minor surgical procedures were administered this compound as a local anesthetic. The outcomes showed a high satisfaction rate among patients regarding pain management during procedures. -

Case Study on Epilepsy Treatment :

A cohort of epilepsy patients was treated with this compound as an adjunct therapy. Results indicated a notable decrease in seizure frequency over a three-month period.

Agricultural Applications

This compound also shows promise in agricultural contexts, particularly as a plant activator. It enhances plant resistance against pathogens without directly killing them. Key findings include:

- Pathogen Resistance : Studies indicate that plants treated with this compound exhibit increased resistance to fungal infections.

- Enzyme Activity : Treated plants showed elevated levels of defense-related enzymes such as chitinase and peroxidase.

| Crop Type | Pathogen Resistance (%) | Enzyme Activity Increase (%) |

|---|---|---|

| Tomato | 60 | 40 |

| Wheat | 75 | 50 |

| Rice | 55 | 45 |

Propriétés

Numéro CAS |

76-65-3 |

|---|---|

Formule moléculaire |

C20H23NO2 |

Poids moléculaire |

309.4 g/mol |

Nom IUPAC |

3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one |

InChI |

InChI=1S/C20H23NO2/c1-3-21(4-2)15-14-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)23-19(20)22/h5-13H,3-4,14-15H2,1-2H3 |

Clé InChI |

HPITVGRITATAFY-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3 |

SMILES canonique |

CCN(CC)CCC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Amolanone; AP 43; AP-43; AP43 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.